2-(Acetylsulfanyl)benzene-1-diazonium acetate
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Overview
Description
2-(Acetylsulfanyl)benzene-1-diazonium acetate: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in various chemical reactions, making diazonium salts valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Acetylsulfanyl)benzene-1-diazonium acetate typically involves the diazotization of a primary aromatic amine. The process begins with the nitrosation of the amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the preparation of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the stability and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Acetylsulfanyl)benzene-1-diazonium acetate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Reagents such as phenol and aniline are used in alkaline conditions to form azo compounds.
Major Products Formed:
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products include azo dyes, which are characterized by their vivid colors.
Scientific Research Applications
2-(Acetylsulfanyl)benzene-1-diazonium acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Acetylsulfanyl)benzene-1-diazonium acetate involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form new compounds . The diazonium ion can also participate in coupling reactions, forming azo compounds through the interaction with aromatic compounds .
Comparison with Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 2-(Acetylsulfanyl)benzenediazonium chloride
Comparison: 2-(Acetylsulfanyl)benzene-1-diazonium acetate is unique due to the presence of the acetylsulfanyl group, which can influence its reactivity and stability compared to other diazonium salts . This functional group can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62153-29-1 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-acetylsulfanylbenzenediazonium;acetate |
InChI |
InChI=1S/C8H7N2OS.C2H4O2/c1-6(11)12-8-5-3-2-4-7(8)10-9;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ALCXUVPAGQNRRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CC(=O)SC1=CC=CC=C1[N+]#N |
Origin of Product |
United States |
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